Squalene N-methyloxaziridine

Description

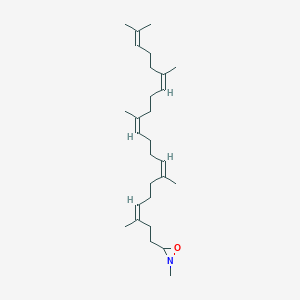

Structure

2D Structure

3D Structure

Properties

CAS No. |

126267-95-6 |

|---|---|

Molecular Formula |

C32H55NO |

Molecular Weight |

413.7 g/mol |

IUPAC Name |

2-methyl-3-[(3Z,7Z,11Z,15Z)-3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl]oxaziridine |

InChI |

InChI=1S/C28H47NO/c1-23(2)13-10-16-26(5)19-11-17-24(3)14-8-9-15-25(4)18-12-20-27(6)21-22-28-29(7)30-28/h13-15,19-20,28H,8-12,16-18,21-22H2,1-7H3/b24-14-,25-15-,26-19-,27-20- |

InChI Key |

BGVFNPALTGKZQC-UHFFFAOYSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1N(O1)C)C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C\CC/C(=C\CC/C=C(/C)\CC/C=C(/C)\CCC1N(O1)C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1N(O1)C)C)C)C |

Synonyms |

squalene N-methyloxaziridine |

Origin of Product |

United States |

Ii. Oxaziridine Chemistry: Fundamental Principles and Synthetic Utility

Structural and Electronic Characteristics of Oxaziridines

The defining feature of an oxaziridine (B8769555) is its three-membered ring, which results in significant ring strain. This inherent strain contributes to the weakness of the N-O bond, making it susceptible to cleavage and rendering the molecule reactive. wikipedia.org Unlike typical amines and ethers where nitrogen and oxygen act as nucleophiles, the electronic arrangement within the oxaziridine ring allows for the electrophilic transfer of these heteroatoms. wikipedia.org

A key structural characteristic of many oxaziridines is the high energy barrier to nitrogen inversion, which can range from 100 to 130 kJ/mol. wikipedia.org This resistance to inversion allows the nitrogen atom to be a stable stereocenter, meaning that if the substituents on the nitrogen are different, the molecule can exist as a pair of enantiomers. wikipedia.org This feature is pivotal for their use in asymmetric synthesis.

The reactivity of an oxaziridine is heavily influenced by the substituents attached to the nitrogen atom. When an electron-withdrawing group, such as a sulfonyl group (–SO₂R), is attached to the nitrogen, the oxygen atom becomes highly electrophilic. These N-sulfonyloxaziridines are powerful oxygen-transfer agents. researchgate.netrowan.edu Conversely, if the nitrogen substituent is small (e.g., an alkyl or hydrogen group), nucleophilic attack is more likely to occur at the nitrogen atom, leading to nitrogen-transfer reactions. wikipedia.org

Role of Oxaziridines as Oxidizing Agents in Organic Synthesis

Oxaziridines, particularly N-sulfonyloxaziridines (often called Davis reagents), are highly valued as stable, neutral, and aprotic oxidizing agents. researchgate.net They can selectively transfer their oxygen atom to a wide variety of nucleophilic substrates under mild conditions. acs.org This process is driven by the release of ring strain and the formation of a stable imine byproduct. researchgate.net

Common applications of oxaziridines as oxidizing agents include:

α-Hydroxylation of Carbonyls: The oxidation of enolates to form α-hydroxy carbonyl compounds is one of the most widespread uses of oxaziridines. mdpi.com This reaction is a reliable method for introducing a hydroxyl group adjacent to a carbonyl. mdpi.comresearchgate.net

Oxidation of Heteroatoms: Sulfides are readily oxidized to sulfoxides, and secondary amines can be converted to hydroxylamines. rowan.eduacs.org These transformations are often clean and high-yielding. rowan.edu

Epoxidation of Alkenes: Certain electron-deficient oxaziridines can transfer their oxygen atom to alkenes to form epoxides. researchgate.net Perfluorinated oxaziridines are particularly effective for this purpose, even with electron-poor olefins. researchgate.net

The table below summarizes representative oxidation reactions using oxaziridine reagents.

| Substrate | Oxaziridine Reagent | Product | Typical Yield |

| Ketone Enolate | 2-(Phenylsulfonyl)-3-phenyloxaziridine | α-Hydroxy Ketone | Good to Excellent |

| Thioether (Sulfide) | N-Sulfonyloxaziridine | Sulfoxide | High |

| Secondary Amine | N-Sulfonyloxaziridine | Hydroxylamine | Good |

| Alkene | Perfluoro-cis-2,3-dialkyloxaziridine | Epoxide | Good |

Asymmetric Induction and Stereochemical Control in Oxaziridine Chemistry

The ability to create molecules with specific three-dimensional arrangements is crucial in fields like medicinal chemistry. Chiral oxaziridines are powerful reagents for asymmetric synthesis, where a new stereocenter is created with a preference for one enantiomer over the other. researchgate.netbeilstein-institut.de

Stereochemical control is achieved by using an enantiomerically pure oxaziridine reagent. organic-chemistry.org The most successful and widely used are camphor-based N-sulfonyloxaziridines, developed by Franklin A. Davis. rowan.eduorganic-chemistry.org The rigid and bulky camphor (B46023) backbone effectively shields one face of the oxaziridine's oxygen atom. When this chiral reagent reacts with a prochiral substrate, such as a ketone enolate, it selectively delivers the oxygen atom to one face of the enolate, leading to the formation of one enantiomer of the α-hydroxy ketone in excess. wikipedia.orgorganic-chemistry.org

The degree of stereoselectivity, often measured as enantiomeric excess (ee) or diastereomeric ratio (dr), is influenced by factors such as the structure of the substrate, the specific chiral oxaziridine used, and the reaction conditions. organic-chemistry.org For instance, the asymmetric hydroxylation of prochiral enolates with camphorsulfonyl-oxaziridine derivatives can achieve moderate to high enantiomeric excess. wikipedia.org This method has been applied in the total synthesis of complex natural products, including Taxol. wikipedia.org

The following table presents examples of asymmetric oxidations facilitated by chiral oxaziridines.

| Substrate Class | Chiral Oxaziridine Reagent | Product Class | Stereoselectivity |

| Prochiral Ketone Enolate | (+)-(Camphorsulfonyl)oxaziridine | α-Hydroxy Ketone | 60–95% ee organic-chemistry.org |

| Prochiral Sulfide | (-)-(Camphorsulfonyl)oxaziridine | Chiral Sulfoxide | >95% ee |

| Chiral Imide Enolate | 2-(Phenylsulfonyl)-3-phenyloxaziridine | Chiral α-Hydroxy Imide | >98% dr wikipedia.org |

Iii. Synthesis and Derivatization Strategies for Squalene N Methyloxaziridine

Design Rationale for Squalene (B77637) N-Methyloxaziridine as a Transition State Mimic

Squalene N-methyloxaziridine was conceived as a transition state analog inhibitor for squalene epoxidase (SE), also known as squalene monooxygenase. nih.govmdpi.com This enzyme is a critical rate-limiting step in the biosynthesis of sterols, such as cholesterol in mammals and ergosterol (B1671047) in fungi. nih.govreactome.orgmdpi.com SE catalyzes the first oxygenation step in cholesterol synthesis, converting the linear hydrocarbon squalene into (S)-2,3-oxidosqualene (squalene epoxide) by introducing an oxygen atom across the C2-C3 double bond. nih.govreactome.orgplasticsurgerykey.com This reaction requires flavin adenine (B156593) dinucleotide (FAD), nicotinamide (B372718) adenine dinucleotide phosphate (B84403) (NADPH), and molecular oxygen as cofactors. mdpi.comresearchgate.net

The enzymatic epoxidation of squalene is believed to proceed through a high-energy, unstable transition state. The design of this compound is based on the principle of transition state mimicry, where a stable molecule is synthesized to resemble this transient enzymatic state. The three-membered oxaziridine (B8769555) ring, containing a strained N-O bond, serves as a stable isostere of the developing epoxide ring in the transition state of the squalene epoxidase-catalyzed reaction. By mimicking this high-energy intermediate, the molecule is designed to bind to the enzyme's active site with high affinity, acting as a potent inhibitor. nih.gov The rationale is that the structural and electronic similarities between the oxaziridine moiety and the transition state of squalene epoxidation would allow it to block the enzyme and thereby inhibit the entire sterol biosynthesis pathway. nih.govcapes.gov.br

Chemical Synthesis Methodologies for this compound

The synthesis of oxaziridines, including squalenoid derivatives, is most commonly achieved through the oxidation of the corresponding imine precursors. academie-sciences.frresearchgate.netmdpi.com This method provides a direct route to the three-membered heterocyclic ring structure. The general approach involves the peroxy acid-mediated oxidation of an imine (Schiff base), which is a well-established method for preparing oxaziridines. acs.org

The synthesis of a squalenoid oxaziridine has been reported as part of a broader effort to create new classes of squalene derivatives as inhibitors of sterol biosynthesis. capes.gov.br The key step in this synthesis is the oxidation of a squalene-derived imine.

Key Synthetic Steps:

Formation of the Imine Precursor : The synthesis begins with the creation of an imine from a squalene-derived aldehyde or ketone and a suitable amine.

Oxidation to the Oxaziridine : The resulting imine is then oxidized using an appropriate oxidizing agent to form the final oxaziridine product.

This methodology allows for the introduction of the N-oxygenated ring system onto the squalene backbone, yielding the target inhibitor. capes.gov.br

The successful synthesis of this compound relies on the careful selection of precursors and optimization of reaction conditions.

Precursor Compounds : The primary precursors are a squalene-derived aldehyde and a primary amine. For this compound specifically, this would involve an aldehyde derived from the squalene backbone and methylamine. A common precursor is 1,1',2-trisnorsqualenic aldehyde. nih.gov

Reaction Conditions : The formation of the imine is typically a straightforward condensation reaction. The subsequent oxidation step is critical and often employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which is a widely used reagent for this transformation. researchgate.netresearchgate.net Alternative oxidizing systems, like the trichloroacetonitrile-hydrogen peroxide system, have also been developed and can offer advantages in terms of yield and stereoselectivity. academie-sciences.fr

The reaction conditions for the oxidation step are generally mild to preserve the sensitive oxaziridine ring. researchgate.net

Table 1: Precursor Compounds and Typical Reaction Conditions for Squalenoid Oxaziridine Synthesis

| Step | Precursor 1 | Precursor 2 | Key Reagent/Catalyst | Typical Solvent | General Conditions |

|---|---|---|---|---|---|

| Imine Formation | Squalene-derived Aldehyde (e.g., 1,1',2-trisnorsqualenic aldehyde) | Primary Amine (e.g., Methylamine) | N/A (often spontaneous) or mild acid/base catalyst | Ethanol, Methanol | Room temperature |

| Oxidation | Squalene-derived Imine | N/A | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, Chloroform | Mild conditions, often 0°C to room temperature |

The nitrogen atom in a substituted oxaziridine can be a stereocenter due to a high inversion barrier, allowing for the existence of stable enantiomers. wikipedia.org Therefore, controlling the stereochemistry during the synthesis is a significant consideration, especially for creating highly specific enzyme inhibitors.

The stereochemical outcome of the oxidation of an imine to an oxaziridine is influenced by the geometry of the imine precursor (E vs. Z isomers) and the nature of the oxidant. academie-sciences.fr The oxidation of N-arylideneisopropylamines and N-arylidenecyclohexylamine has been shown to proceed stereoselectively, primarily yielding the (E)-oxaziridine isomer. academie-sciences.fr

For asymmetric synthesis, chiral catalysts or auxiliaries can be employed. For instance, the use of a P-spiro chiral triaminoiminophosphorane as a catalyst in the Payne-type oxidation of N-sulfonyl imines has been shown to produce optically active N-sulfonyl oxaziridines with excellent enantioselectivity. organic-chemistry.org While not specifically reported for this compound, these advanced methodologies highlight the potential for achieving high levels of stereocontrol in oxaziridine synthesis. organic-chemistry.org The mechanism is generally considered a nucleophilic Baeyer-Villiger type process rather than a concerted electrophilic oxygen transfer. academie-sciences.fr

Synthesis of Related Squalene N-Oxygenated Derivatives

Beyond oxaziridines, other N-oxygenated derivatives of squalene have been synthesized to explore their biological activities. These include compounds where the nitrogen atom is incorporated into the squalene backbone in different oxidation states, such as nitrones. capes.gov.br

Nitrones can be formed from the oxidation of N,N-disubstituted hydroxylamines or, in some cases, as byproducts or alternative products in the oxidation of certain imines. mdpi.com The selectivity between nitrone and oxaziridine formation during imine oxidation can be highly dependent on the imine's substituents, the choice of oxidant, and the reaction conditions. mdpi.comresearchgate.net The synthesis of various squalene derivatives, including aza analogs, has been pursued to create inhibitors for enzymes like squalene synthase. acs.org Additionally, amphiphilic squalenyl derivatives, such as cationic squalenyl diethanolamine (B148213) and anionic squalenyl hydrogen sulfate, have been synthesized from precursors like 1,1′,2-trisnorsqualenol and 1,1′,2-trisnorsqualenic aldehyde for applications in drug delivery. nih.gov

Isotopic Labeling Approaches for Squalene and its Oxaziridine Derivatives

Isotopic labeling is a crucial tool for studying metabolic pathways, determining the provenance of natural products, and elucidating reaction mechanisms. Squalene and its derivatives can be labeled with stable isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C). medchemexpress.comresearchgate.net

Methods for Isotopic Labeling:

Labeling Squalene : Labeled squalene, such as Squalene-[d6], can be synthesized or isolated from biological systems fed with labeled precursors. For example, feeding organisms with labeled acetate (B1210297) can produce isotopically labeled squalene. researchgate.net Deuterium-labeled squalane (B1681988) (Squalane-d62), the saturated derivative of squalene, is also commercially available and serves as a labeled standard. medchemexpress.com

Compound-Specific Isotope Analysis (CSIA) : This technique can differentiate squalene from different sources (e.g., shark liver vs. olive oil) by measuring the natural abundance of ¹³C. mdpi.com Squalene from olive oil typically has δ¹³C values between -26.8‰ and -29.3‰, while squalene from deep-sea dogfish liver oil ranges from -19.9‰ to -24.2‰. mdpi.com

Labeling Oxaziridine Derivatives : To create an isotopically labeled squalene oxaziridine, one would typically start with an isotopically labeled squalene precursor. The synthetic route described in section 3.2 would then be followed, carrying the isotopic label through the reaction sequence to the final product. This allows researchers to track the molecule in biological assays and study its interaction with target enzymes.

Iv. Enzymatic Interaction and Mechanistic Studies of Squalene N Methyloxaziridine

Impact on Cellular Sterol Pathway Flux and Downstream Metabolite Profiles.

There is a significant body of research on other inhibitors of these enzymes, such as various azasqualene derivatives, which are known to act as transition state analogs and effectively block cholesterol biosynthesis. nih.govnih.gov These studies have detailed the kinetic parameters and inhibition types for those specific compounds. nih.gov However, this information is not transferable to "Squalene N-methyloxaziridine" without dedicated experimental investigation.

Similarly, the modulation of squalene (B77637) epoxidase activity is a known mechanism for certain antifungal agents and has been explored in the context of cancer research. scbt.commdpi.com Research into the molecular interactions of various inhibitors with 2,3-oxidosqualene (B107256) cyclase has provided insights into the enzyme's active site and catalytic mechanism. taylorfrancis.comnih.gov Furthermore, the impact of inhibiting the sterol pathway at different stages on cellular metabolite profiles has been documented for other compounds, often leading to the accumulation of upstream intermediates like squalene. nih.govnih.gov

Despite the availability of this related knowledge, no scientific literature could be found that specifically names or investigates "this compound." Therefore, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.

Based on the conducted research, there is no specific information available for the chemical compound "this compound." The search results primarily discuss the biological and pharmacological activities of "squalene" and its saturated form, "squalane."

Therefore, it is not possible to generate an article that focuses solely on "this compound" and adheres to the provided outline, as no research findings were found for this specific compound regarding its evaluation in fungal and bacterial systems, its effects on in vitro cell proliferation and viability, its antimicrobial spectrum and potency, or its cellular targets and pathway perturbations.

To provide an article that is scientifically accurate and strictly adheres to the user's request, information directly pertaining to "this compound" is necessary. Without such information, the generation of the requested article with its detailed subsections and data tables cannot be fulfilled.

Vi. Advanced Analytical Techniques for Squalene N Methyloxaziridine Research

Chromatographic Separation and Detection Methods

Chromatographic techniques are fundamental for isolating Squalene (B77637) N-methyloxaziridine from complex mixtures, enabling its accurate detection and quantification. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful tools for this purpose.

GC-MS is a highly selective and sensitive technique for the analysis of volatile and semi-volatile compounds like squalene and its derivatives. rsc.org The method involves separating compounds in a gaseous mobile phase followed by their detection using a mass spectrometer, which provides information about the mass-to-charge ratio of ions, aiding in structural elucidation.

A validated GC-MS method for the quantification of squalene has been developed, which can be adapted for Squalene N-methyloxaziridine. rsc.org This often involves a solvent extraction step to isolate the analyte from the sample matrix, followed by analysis. rsc.org For squalene, squalane (B1681988) is commonly used as an internal standard to ensure accuracy. rsc.org The GC separation is typically performed on a capillary column, such as a HP-5MS UI column, with helium as the carrier gas. frontiersin.org The mass spectrometer can be operated in selective ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of the target analyte. For instance, in squalene analysis, the ion at m/z 69 is monitored. rsc.org

Key Parameters for GC-MS Analysis of Squalene (Adaptable for this compound):

| Parameter | Value/Condition | Reference |

| Column | HP-5MS UI (30 m x 0.25 mm x 0.25 µm) | frontiersin.org |

| Carrier Gas | Helium (1.2 mL/min) | frontiersin.org |

| Inlet Temperature | 250°C | frontiersin.org |

| Injection Mode | Split (20:1 ratio) | frontiersin.org |

| Oven Program | Initial 150°C, ramp 40°C/min to 250°C (2 min hold), then 5°C/min to 300°C | frontiersin.org |

| MS Source Temperature | 280°C | nih.gov |

| MS Transfer Line Temperature | 280°C | nih.gov |

| Ionization Mode | Positive Electron Ionization (EI) | nih.gov |

| Scan Mode | Single-Ion Monitoring (SIM) | nih.gov |

Validation of such methods typically includes assessing parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and stability. nih.gov For squalene, GC-MS methods have demonstrated excellent sensitivity with an LOD of 0.05 µg/mL and an LOQ of 0.5 µg/mL in certain applications. rsc.org

HPLC is another versatile technique for the analysis of squalene and its derivatives, particularly for compounds that are not sufficiently volatile for GC or are thermally labile. Squalene can be effectively quantified using reversed-phase HPLC (RP-HPLC) with UV detection. mdpi.com

A common approach involves using a C18 column with an isocratic mobile phase, such as a mixture of acetonitrile (B52724) and methanol. mdpi.com Detection is often performed at a wavelength of around 210 nm or 216 nm. mdpi.comresearchgate.net The use of an internal standard, such as octadecylbenzene (ODB), can improve the accuracy of quantification. researchgate.net Sample preparation for HPLC analysis may involve saponification to release squalene from lipid esters, followed by extraction with a non-polar solvent like n-hexane. researchgate.net

Typical HPLC Conditions for Squalene Analysis (Adaptable for this compound):

| Parameter | Value/Condition | Reference |

| Column | C18 (e.g., Waters XSelect LC-18, 2.1 mm x 150 mm, 3.5 µm) | mdpi.com |

| Mobile Phase | Acetonitrile/Methanol (50:50, v/v) | mdpi.com |

| Flow Rate | 1.0 mL/min | mdpi.com |

| Detection | Photodiode Array (PDA) at 216 nm | mdpi.com |

| Internal Standard | Octadecylbenzene (ODB) | researchgate.net |

Spectroscopic Characterization and Structural Elucidation

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques are indispensable for the definitive structural characterization of this compound. Mass spectrometry, particularly when coupled with GC or LC, provides crucial information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of squalene, for example, shows characteristic fragment ions that can be used for its identification. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for the complete structural elucidation of this compound. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the confirmation of the oxaziridine (B8769555) ring structure and its position on the squalene backbone.

Infrared (IR) spectroscopy could also be employed to identify functional groups present in this compound, such as the N-O bond of the oxaziridine ring, which would exhibit characteristic absorption bands.

Mass Spectrometry for Quantitative Analysis and Metabolite Identification

Mass spectrometry is a cornerstone for both the quantitative analysis and the identification of metabolites of this compound. For quantitative studies, tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and specificity. This technique involves the selection of a precursor ion (the molecular ion or a characteristic fragment of the analyte), its fragmentation, and the detection of specific product ions. This multiple reaction monitoring (MRM) approach significantly reduces background noise and improves detection limits.

In the context of metabolite identification, high-resolution mass spectrometry (HRMS), such as that performed on Orbitrap or time-of-flight (TOF) analyzers, is invaluable. chemrxiv.org HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of metabolites. chemrxiv.org By comparing the mass spectra of the parent compound and its metabolites, it is possible to identify biotransformations such as hydroxylation, epoxidation, or cleavage of the molecule.

Method Development for Analysis in Complex Biological and Chemical Matrices

The analysis of this compound in complex matrices like biological fluids (plasma, urine), tissues, or environmental samples presents significant challenges due to the presence of interfering substances. scispace.com Therefore, robust method development is critical.

A key aspect of method development is sample preparation. The goal is to efficiently extract the analyte of interest while removing as many matrix components as possible. Common techniques include:

Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquid phases. For a lipophilic compound like squalene, extraction from an aqueous biological fluid into a non-polar organic solvent like hexane (B92381) is effective. researchgate.net

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte, while interfering compounds are washed away. The analyte is then eluted with a suitable solvent. SPE can offer cleaner extracts and higher concentration factors compared to LLE. researchgate.net

Method validation is a crucial step to ensure the reliability of the analytical data. According to regulatory guidelines, validation should assess specificity, linearity, accuracy, precision, recovery, and matrix effects. bohrium.com For instance, when analyzing squalene in bronchoalveolar lavage fluid, a matrix effect was evaluated by comparing the response of the analyte in the matrix to its response in a neat solution. nih.gov

The development of analytical methods for this compound would likely follow similar principles, with careful optimization of extraction and chromatographic conditions to account for the specific physicochemical properties of the oxaziridine derivative.

Vii. Computational Chemistry and Structure Activity Relationship Sar Investigations

Molecular Docking and Dynamics Simulations of Enzyme-Inhibitor Complexes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tbzmed.ac.ir It is frequently used to predict the binding mode of a ligand (like an inhibitor) to the active site of a target protein. tbzmed.ac.irresearchgate.net Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, providing insights into its stability and the dynamic behavior of the interactions. mdpi.comnih.gov

No studies detailing the molecular docking or molecular dynamics simulations of Squalene (B77637) N-methyloxaziridine with any enzyme, such as squalene epoxidase or squalene synthase, were identified. Research in this area typically involves calculating binding affinities (e.g., in kcal/mol) and analyzing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and amino acid residues in the enzyme's active site. bohrium.comtbzmed.ac.ir

Conformational Analysis and Stereoelectronic Effects of Squalene N-Methyloxaziridine

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a large and flexible molecule like squalene, introducing an N-methyloxaziridine group would significantly impact its conformational preferences. Stereoelectronic effects describe how the spatial arrangement of orbitals influences the properties and reactions of a molecule. An analysis in this area would investigate how the specific 3D structure and electronic distribution of this compound govern its potential interactions and reactivity. A search of the literature did not yield any studies on the conformational analysis or stereoelectronic effects specific to this compound.

Development of in silico Models for Predicting Biological Activity

In silico models, such as Quantitative Structure-Activity Relationship (QSAR) models, are developed to predict the biological activity of compounds based on their physicochemical properties and structural features. These models are built using datasets of known active and inactive compounds to identify key molecular descriptors that correlate with activity. Once validated, such models can be used to screen virtual libraries of compounds or to predict the activity of novel molecules. There is no evidence of in silico models being developed or utilized for predicting the biological activity of this compound.

Viii. Prospective Research Avenues and Translational Implications

Rational Design and Synthesis of Next-Generation Oxaziridine-Based Inhibitors

The synthesis of squalene (B77637) N-methyloxaziridine was rationally designed to mimic the transition state of the SN2-like opening of 2,3-oxidosqualene (B107256), a key step in cholesterol biosynthesis. nih.gov This approach has proven effective, as the compound demonstrated inhibitory activity against 2,3-oxidosqualene cyclase. nih.gov Future efforts in designing next-generation inhibitors can build upon this foundation by employing computational modeling and synthetic chemistry to enhance potency, selectivity, and pharmacokinetic properties.

Computational studies, including Density Functional Theory (DFT) and molecular docking, can be utilized to investigate the stability, reactivity, and binding interactions of novel oxaziridine (B8769555) derivatives with target enzymes. mdpi.com These in silico methods can help in predicting the inhibitory potential of designed compounds before their actual synthesis, thereby streamlining the drug discovery process. The design of focused libraries of oxaziridine fragments, guided by computational analysis, can also accelerate the identification of potent and selective covalent ligands for specific biological targets.

The synthesis of oxaziridine derivatives typically involves the oxidation of an imine. nih.govacs.org Advances in synthetic methodologies, including the development of more efficient and stereoselective oxidation protocols, will be crucial for creating a diverse range of squalene oxaziridine analogues. The exploration of different substituents on the oxaziridine nitrogen and at various positions on the squalene backbone could lead to inhibitors with improved characteristics.

Interactive Table: Key Considerations in the Rational Design of Oxaziridine-Based Inhibitors

| Design Strategy | Rationale | Potential Outcome |

| Computational Modeling | Predict binding affinity and reactivity of new analogues. | More potent and selective inhibitors. |

| Fragment-Based Design | Screen libraries of small oxaziridine-containing molecules. | Identification of novel binding motifs. |

| Structural Modification | Alter substituents on the squalene and oxaziridine moieties. | Improved pharmacokinetic properties. |

| Stereoselective Synthesis | Control the stereochemistry of the oxaziridine ring. | Enhanced target specificity and reduced off-target effects. |

Identification of Novel Biological Targets for Squalene N-Methyloxaziridine

While 2,3-oxidosqualene cyclase is the known target for this compound, the electrophilic nature of the oxaziridine ring suggests that it may interact with other biological nucleophiles, thus having additional cellular targets. nih.gov Identifying these off-target interactions is crucial for understanding the compound's full biological activity profile and for assessing its therapeutic potential and possible side effects.

Activity-based protein profiling (ABPP) using oxaziridine-based probes has emerged as a powerful technique for identifying novel protein targets. nih.gov This approach utilizes probes that can covalently react with specific amino acid residues, such as methionine, allowing for the identification and enrichment of target proteins from complex biological samples. nih.gov By developing an activity-based probe derived from this compound, researchers could potentially uncover new cellular binding partners.

Chemoproteomic platforms can be employed to systematically map the interactions of this compound across the proteome. nih.gov This can reveal unexpected targets and provide insights into the compound's mechanism of action beyond its role in sterol biosynthesis. The identification of novel targets could open up new therapeutic applications for squalene oxaziridine derivatives in areas such as oncology, immunology, or infectious diseases.

Development of Chemoenzymatic and Biocatalytic Routes for Squalene Oxaziridine Derivatives

The current synthesis of this compound relies on traditional chemical methods. nih.gov Chemoenzymatic and biocatalytic approaches could offer more sustainable and efficient alternatives for the synthesis of squalene oxaziridine derivatives. Enzymes, with their high selectivity and ability to function under mild conditions, are attractive tools for complex molecule synthesis.

While specific biocatalysts for the direct formation of the oxaziridine ring on a squalene backbone have not been reported, the broader field of biocatalysis offers potential strategies. For instance, enzymes could be used for the stereoselective synthesis of key precursors to the oxaziridine, or for the modification of the squalene backbone to create novel analogues. The discovery and engineering of enzymes capable of performing specific oxidation or amination reactions on squalene-like molecules would be a significant advancement.

The development of such biocatalytic routes would not only be environmentally friendlier but could also provide access to novel derivatives that are difficult to synthesize using conventional chemistry. This could expand the chemical space available for the development of new and improved oxaziridine-based inhibitors.

Application of Integrated Omics Approaches in Mechanistic Studies

To gain a comprehensive understanding of the cellular effects of this compound, integrated "omics" approaches can be employed. These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes that occur within a cell or organism upon treatment with a compound.

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in cells treated with this compound, researchers can identify the pathways and cellular processes that are most affected. This can help to elucidate the compound's mechanism of action in greater detail and may reveal previously unknown biological roles. For example, metabolomic analysis could confirm the disruption of the cholesterol biosynthesis pathway and identify the accumulation of specific intermediates.

Integrated omics data can also be used to identify potential biomarkers of drug response or toxicity. This information is invaluable for the further development of this compound or its derivatives as therapeutic agents.

Exploration of Chemical Biology Tools and Probes

The development of chemical biology tools and probes based on the this compound scaffold would be a valuable asset for studying its biological targets and mechanism of action. These tools can be designed to incorporate reporter tags, such as fluorescent dyes or affinity labels, which allow for the visualization and identification of the compound's binding partners within a cellular context.

For example, a fluorescently labeled version of this compound could be used in cellular imaging studies to determine its subcellular localization. An analogue containing a clickable handle, such as an alkyne or azide, could be used in combination with bioorthogonal chemistry for the pull-down and identification of its protein targets. nih.gov

These chemical biology probes would enable more detailed investigations into the compound's interactions with its known target, 2,3-oxidosqualene cyclase, and facilitate the discovery and validation of novel targets. The insights gained from these studies would be instrumental in advancing our understanding of the biological roles of this intriguing class of molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.